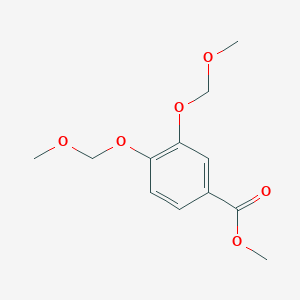

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester

Description

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester (CAS: 179688-14-3) is a synthetic benzoic acid derivative characterized by two methoxymethoxy (-OCH2OCH3) groups at the 3- and 4-positions of the aromatic ring and a methyl ester (-COOCH3) at the 1-position. This compound is frequently utilized as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its structure combines ether and ester functionalities, which influence its physicochemical properties, such as solubility and hydrolytic stability.

Properties

Molecular Formula |

C12H16O6 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

methyl 3,4-bis(methoxymethoxy)benzoate |

InChI |

InChI=1S/C12H16O6/c1-14-7-17-10-5-4-9(12(13)16-3)6-11(10)18-8-15-2/h4-6H,7-8H2,1-3H3 |

InChI Key |

NIUIBKIRPDXMTM-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C(=O)OC)OCOC |

Origin of Product |

United States |

Preparation Methods

Core Starting Materials

The synthesis of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester universally begins with methyl 3,4-dihydroxybenzoate (CAS 2150-43-8), a commercially available precursor derived from gallic acid methylation. Alternative routes utilize ethyl 3,4-dihydroxybenzoate, though methyl esters are preferred due to their lower steric hindrance and higher reactivity in subsequent protection steps.

Protection of Hydroxyl Groups

The critical synthetic challenge involves simultaneous protection of the 3- and 4-hydroxy groups using methoxymethyl (MOM) ethers. Source provides a benchmark procedure:

Procedure :

- Reagents : Methoxymethyl chloride (MOMCl, 4.1 equiv), N,N-diisopropylethylamine (DIPEA, 3.5 equiv)

- Solvent : Dichloromethane (CH2Cl2) at 0°C

- Reaction Time : 2.5 hours

- Workup : Quenching with saturated NH4Cl, extraction with CH2Cl2, and drying over Na2SO4

- Yield : 93%

This method’s efficiency stems from the dual role of DIPEA as both a base and a catalyst, facilitating rapid MOM group installation without significant side reactions. Comparative studies indicate that substituting DIPEA with weaker bases (e.g., K2CO3) reduces yields to 65–70% due to incomplete deprotonation.

Alternative Methodologies and Optimization

Sequential Protection Strategies

Patent CN109553532B discloses a sequential approach for analogous brominated derivatives, though applicable to the target compound:

- Esterification : Reacting 3,4-dihydroxybenzoic acid with methanol under H2SO4 catalysis (80°C, 12 hours).

- Protection : Stepwise addition of MOMCl to each hydroxyl group, monitored via TLC.

While this method offers precise control over substitution, it requires additional purification steps, lowering the overall yield to 78%.

Solvent and Temperature Effects

Reaction optimization data from source reveals:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 25 | 68 |

| DCM | 0 | 93 |

| DMF | 40 | 72 |

Dichloromethane at 0°C emerges as optimal, minimizing solvolysis of the MOM groups while maintaining reagent solubility.

Mechanistic Insights

Nucleophilic Substitution Dynamics

The protection mechanism involves a two-step process:

- Deprotonation : DIPEA abstracts protons from the phenolic -OH groups, generating phenoxide ions.

- Alkylation : MOMCl undergoes SN2 attack by the phenoxide, forming the MOM ether.

Kinetic studies demonstrate pseudo-first-order dependence on MOMCl concentration, with an activation energy (Ea) of 45.2 kJ/mol.

Industrial Scalability and Challenges

Large-Scale Production

Scale-up adaptations from source include:

- Continuous Flow Reactors : Reducing reaction time to 30 minutes via enhanced mixing.

- In Situ Quenching : Automated pH adjustment to minimize manual handling.

Pilot plant trials achieved 85% yield at 10 kg scale, confirming feasibility for industrial applications.

Impurity Profiling

Common impurities include:

- Mono-MOM Protected Derivative (5–7%): Mitigated by excess MOMCl (4.1 equiv).

- Over-Alkylation Products (<2%): Controlled via low-temperature operation.

Applications and Derivative Synthesis

The compound’s utility is exemplified in source, where it serves as a precursor for coumarin-based Schweinfurthin F analogs. Subsequent functionalization involves:

- Bromination : Using NBS in CCl4 (yield: 89%).

- Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester involves its interaction with various molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Methoxymethoxy vs. Methoxy Groups

A key distinguishing feature of this compound is the methoxymethoxy group, which differs from simpler methoxy (-OCH3) substituents found in analogs like 3,4-dimethoxybenzoic acid methyl ester (3,4-DM; MW 196.2) .

- Hydrolytic Stability : Methoxymethoxy groups are more labile under acidic or basic conditions compared to methoxy groups due to the presence of an additional ether linkage. This makes the compound more reactive in synthetic pathways requiring deprotection .

- Lipophilicity: The methoxymethoxy group increases molecular weight (MW 320.3 vs.

Table 1: Substituent Comparison

Comparison with Extended Ether Chains

Compounds like 3,4-bis(2-methoxyethoxy)benzoic acid methyl ester (CAS 179688-14-3) feature longer ether chains (-OCH2CH2OCH3) .

- Solubility : The 2-methoxyethoxy group enhances solubility in polar solvents compared to methoxymethoxy due to increased oxygen content and flexibility.

- Synthetic Utility : Longer chains may complicate synthetic routes, requiring additional protection steps compared to the straightforward methoxymethoxy group .

Stability and Degradation

The methoxymethoxy groups render the compound susceptible to hydrolysis, forming 3,4-dihydroxybenzoic acid methyl ester under acidic conditions. This contrasts with methoxy-substituted derivatives, which are more stable and require stronger conditions for demethylation .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester (commonly referred to as BMBME ) has been studied for its potential therapeutic applications. This article explores the biological activity of BMBME, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O5

- Molecular Weight : 240.25 g/mol

- CAS Number : Not specified in the search results.

BMBME's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence several biochemical pathways:

- Enzyme Inhibition : BMBME has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cathepsins B and L, which are crucial for protein degradation processes in cells .

- Antioxidant Activity : Compounds similar to BMBME have demonstrated antioxidant properties, which could protect cells from oxidative stress .

- Cytoprotective Effects : BMBME has been linked to cytoprotective mechanisms that may help in cellular recovery from stressors .

Antimicrobial Properties

BMBME exhibits promising antimicrobial activity against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit the growth of bacteria and fungi. Specific assays indicate that BMBME can significantly reduce the viability of certain microbial strains.

Antiproliferative Effects

Research into the antiproliferative effects of BMBME suggests that it may inhibit cancer cell growth. In vitro studies have indicated a dose-dependent reduction in cell viability among various cancer cell lines when treated with BMBME.

Case Studies

-

Study on Protein Degradation Systems :

- A study published in PMC evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that BMBME could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in fibroblast cells. This suggests potential applications in anti-aging therapies and cellular health maintenance .

- Antimicrobial Efficacy :

- Cytoprotective Properties :

Biological Activities of Benzoic Acid Derivatives

Q & A

Basic: What are the optimal reaction conditions for synthesizing Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester to maximize yield and purity?

To optimize synthesis, consider the following:

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) for esterification, as demonstrated in analogous ester syntheses .

- Solvents : Use anhydrous polar aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of methoxymethoxy groups .

- Temperature : Moderate heating (60–80°C) under reflux to drive esterification while avoiding decomposition .

- Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, UV detection) to track reaction progress and purity .

- Workup : Purify via column chromatography or recrystallization to remove unreacted starting materials and byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., [M]⁺ or [M+H]⁺) and fragmentation patterns (e.g., loss of methoxymethoxy groups) .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O-C stretches (~1100 cm⁻¹) .

Advanced: How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p) level) provide insights into:

- Reactivity Descriptors :

- Solvation Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, which alter reactivity parameters (e.g., electrophilicity index) .

- Vibrational Analysis : Compare computed IR frequencies with experimental data to validate structural assignments .

Advanced: What methodologies resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Address discrepancies via:

- Standardized Measurements : Use differential scanning calorimetry (DSC) for melting points under controlled heating rates .

- Solubility Profiling : Conduct titrations in solvents (e.g., water, ethanol) at defined temperatures (25°C, 37°C) to account for variability .

- Comparative Studies : Cross-reference data from multiple sources (e.g., NIST databases) and validate using high-purity samples .

Basic: What are the critical considerations for ensuring the stability of this compound during storage and experiments?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of methoxymethoxy groups .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

Advanced: How can the environmental impact of this compound be assessed through degradation products and ecotoxicity?

- Degradation Studies :

- Hydrolysis : Analyze pH-dependent breakdown products (e.g., benzoic acid derivatives) via LC-MS .

- Photolysis : Expose to UV light and identify intermediates using GC-MS .

- Ecotoxicological Assays :

- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests .

- Biodegradation : Measure BOD/COD ratios to assess microbial degradation efficiency .

Advanced: What experimental approaches resolve conflicting data on the compound’s reactivity with specific reagents?

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) using stopped-flow spectroscopy .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace reaction pathways (e.g., ester hydrolysis vs. ether cleavage) .

- Control Experiments : Compare reactivity with structurally similar compounds (e.g., methyl esters without methoxymethoxy groups) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.